molecular formula C9H9F3OS B3143765 4-Trifluoromethylphenylthioethanol CAS No. 535937-56-5

4-Trifluoromethylphenylthioethanol

Cat. No. B3143765
Key on ui cas rn: 535937-56-5
M. Wt: 222.23 g/mol
InChI Key: CTBDPWZFUOFNIH-UHFFFAOYSA-N
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Patent
US06759511B2

Procedure details

4-Chlorobenzotrifluoride (31.36 ml, 235.26 mmol) was dissolved in anhydrous DMF (200 ml), and mercaptoethanol (15.00 ml, 213.87 mmol) and K2CO3 (38.43 g, 278.06 mmol) were added thereto. The mixture was stirred for 30 minutes at room temperature and then refluxed. After 15 hours have passed, the reaction mixture was cooled to room temperature and the reaction was stopped by adding distilled water. The reaction mixture was extracted with diethyl ether, and the organic layer was washed with aqueous NH4Cl solution, dried over anhydrous MgSO4, and concentrated. The reaction solution thus concentrated was purified by silica gel column chromatography (EA/n-hexane=1/3, v/v) to give 2-(4-trifluoromethyl-phenylsulfanyl)-ethanol (32.11 g, 67.56%) of a colorless oil.
Quantity
31.36 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
mercaptoethanol
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
38.43 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[SH:12][CH:13](O)C.[C:16]([O-:19])([O-])=O.[K+].[K+]>CN(C=O)C>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([S:12][CH2:13][CH2:16][OH:19])=[CH:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
31.36 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
mercaptoethanol
Quantity
15 mL
Type
reactant
Smiles
SC(C)O
Name
Quantity
38.43 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
WAIT
Type
WAIT
Details
After 15 hours have passed
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
by adding
DISTILLATION
Type
DISTILLATION
Details
distilled water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether
WASH
Type
WASH
Details
the organic layer was washed with aqueous NH4Cl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution thus concentrated
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (EA/n-hexane=1/3

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)SCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 32.11 g
YIELD: PERCENTYIELD 67.56%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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